molecular formula C28H23IN8O3 B11117052 N-(3,4-dimethylphenyl)-6-[(2E)-2-{[5-(4-iodophenyl)furan-2-yl]methylidene}hydrazinyl]-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine

N-(3,4-dimethylphenyl)-6-[(2E)-2-{[5-(4-iodophenyl)furan-2-yl]methylidene}hydrazinyl]-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11117052
M. Wt: 646.4 g/mol
InChI Key: ASOVIZVOHJEBNJ-OKCVXOCRSA-N
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Description

N-(3,4-dimethylphenyl)-6-[(2E)-2-{[5-(4-iodophenyl)furan-2-yl]methylidene}hydrazinyl]-N’-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings, a triazine core, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-6-[(2E)-2-{[5-(4-iodophenyl)furan-2-yl]methylidene}hydrazinyl]-N’-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Triazine Core: Starting with cyanuric chloride, the triazine core is formed through nucleophilic substitution reactions with appropriate amines.

    Introduction of the Hydrazinyl Group: The hydrazinyl group is introduced via a condensation reaction with hydrazine derivatives.

    Attachment of Aromatic Rings: The aromatic rings, including the 3,4-dimethylphenyl and 4-nitrophenyl groups, are attached through further substitution reactions.

    Final Functionalization: The furan and iodophenyl groups are introduced in the final steps, often involving palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-6-[(2E)-2-{[5-(4-iodophenyl)furan-2-yl]methylidene}hydrazinyl]-N’-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the nitro group to an amine, for example.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

    Coupling Reactions: Palladium-catalyzed cross-coupling reactions can be used to introduce new aromatic or aliphatic groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

    Coupling: Palladium catalysts, ligands, and appropriate bases.

Major Products

The major products of these reactions depend on the specific conditions and reagents used but can include various substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including polymers and advanced materials.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine

In medicinal chemistry, the compound could be investigated for its potential as a therapeutic agent, particularly if it exhibits activity against specific biological targets.

Industry

In industry, the compound might be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-6-[(2E)-2-{[5-(4-iodophenyl)furan-2-yl]methylidene}hydrazinyl]-N’-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity and thereby affecting cellular pathways. The molecular targets could include kinases, proteases, or other critical proteins involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine: Lacks the hydrazinyl and furan groups, potentially altering its reactivity and applications.

    N-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine: Similar core structure but different substituents, affecting its chemical properties and uses.

    N-(3,4-dimethylphenyl)-6-[(2E)-2-{[5-(4-iodophenyl)furan-2-yl]methylidene}hydrazinyl]-1,3,5-triazine-2,4-diamine: Lacks the nitrophenyl group, which could influence its biological activity.

Uniqueness

The unique combination of functional groups in N-(3,4-dimethylphenyl)-6-[(2E)-2-{[5-(4-iodophenyl)furan-2-yl]methylidene}hydrazinyl]-N’-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Its ability to undergo a variety of chemical reactions and its potential biological activity set it apart from similar compounds.

Properties

Molecular Formula

C28H23IN8O3

Molecular Weight

646.4 g/mol

IUPAC Name

4-N-(3,4-dimethylphenyl)-2-N-[(E)-[5-(4-iodophenyl)furan-2-yl]methylideneamino]-6-N-(4-nitrophenyl)-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C28H23IN8O3/c1-17-3-8-22(15-18(17)2)32-27-33-26(31-21-9-11-23(12-10-21)37(38)39)34-28(35-27)36-30-16-24-13-14-25(40-24)19-4-6-20(29)7-5-19/h3-16H,1-2H3,(H3,31,32,33,34,35,36)/b30-16+

InChI Key

ASOVIZVOHJEBNJ-OKCVXOCRSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N/N=C/C4=CC=C(O4)C5=CC=C(C=C5)I)C

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])NN=CC4=CC=C(O4)C5=CC=C(C=C5)I)C

Origin of Product

United States

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